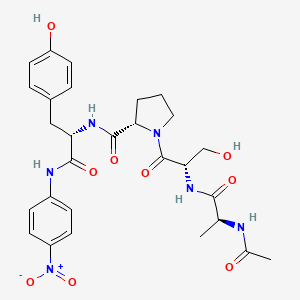
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including alanine, serine, proline, and tyrosine, with specific modifications such as acetylation and the addition of a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Amino-tyrosinamide derivatives.
Substitution: Various substituted tyrosinamide derivatives.
Scientific Research Applications
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The nitrophenyl group may play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide: Similar structure but with lysine instead of tyrosine.
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide is unique due to the presence of the tyrosine residue, which can undergo specific chemical modifications and interactions
Properties
CAS No. |
194670-74-1 |
|---|---|
Molecular Formula |
C28H34N6O9 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]-N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H34N6O9/c1-16(29-17(2)36)25(38)32-23(15-35)28(41)33-13-3-4-24(33)27(40)31-22(14-18-5-11-21(37)12-6-18)26(39)30-19-7-9-20(10-8-19)34(42)43/h5-12,16,22-24,35,37H,3-4,13-15H2,1-2H3,(H,29,36)(H,30,39)(H,31,40)(H,32,38)/t16-,22-,23-,24-/m0/s1 |
InChI Key |
WVDGXFSIRFOGBE-GRYKHCQJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















